molecular formula C12H11N3OS B13346443 (R)-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile

(R)-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile

Katalognummer: B13346443
Molekulargewicht: 245.30 g/mol
InChI-Schlüssel: PAJWTXKIFQVWRS-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile is a chemical compound that features a benzonitrile group attached to a hydroxyethyl group, which is further connected to an aminothiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile typically involves the following steps:

    Formation of the Aminothiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Attachment of the Hydroxyethyl Group: The aminothiazole intermediate is then reacted with an appropriate epoxide to introduce the hydroxyethyl group.

    Formation of the Benzonitrile Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The aminothiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted aminothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with unique properties.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicinal chemistry, ®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows it to be incorporated into polymers and other materials to enhance their properties.

Wirkmechanismus

The mechanism of action of ®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The aminothiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzonitrile group can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile: The enantiomer of the compound, which may have different biological activity.

    4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile: The racemic mixture of the compound.

    4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzamide: A similar compound with an amide group instead of a nitrile group.

Uniqueness

®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile is unique due to its specific stereochemistry, which can significantly impact its biological activity and interactions

Eigenschaften

Molekularformel

C12H11N3OS

Molekulargewicht

245.30 g/mol

IUPAC-Name

4-[(1R)-1-(2-amino-1,3-thiazol-5-yl)-1-hydroxyethyl]benzonitrile

InChI

InChI=1S/C12H11N3OS/c1-12(16,10-7-15-11(14)17-10)9-4-2-8(6-13)3-5-9/h2-5,7,16H,1H3,(H2,14,15)/t12-/m1/s1

InChI-Schlüssel

PAJWTXKIFQVWRS-GFCCVEGCSA-N

Isomerische SMILES

C[C@@](C1=CC=C(C=C1)C#N)(C2=CN=C(S2)N)O

Kanonische SMILES

CC(C1=CC=C(C=C1)C#N)(C2=CN=C(S2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.